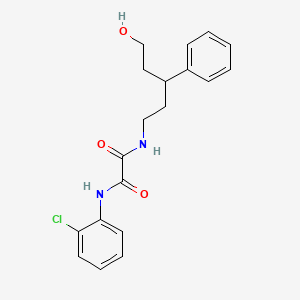

N1-(2-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Description

N1-(2-Chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: an N1-bound 2-chlorophenyl group and an N2-bound 5-hydroxy-3-phenylpentyl chain. Oxalamides are a class of compounds known for their versatility in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators . The 2-chlorophenyl group may confer steric and electronic effects that influence binding affinity, while the hydroxy-substituted pentyl chain likely enhances solubility compared to non-polar alkyl analogs.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-(5-hydroxy-3-phenylpentyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c20-16-8-4-5-9-17(16)22-19(25)18(24)21-12-10-15(11-13-23)14-6-2-1-3-7-14/h1-9,15,23H,10-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCOGUFBOFIMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the reaction of 2-chlorophenylamine with 5-hydroxy-3-phenylpentanoic acid in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N1-(2-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Below is a comparative analysis of key oxalamide derivatives, focusing on substituents, biological activity, and physicochemical properties.

Key Observations

Substituent Effects on Activity :

- The 4-chlorophenyl group in compound 13 and 14/15 is associated with antiviral activity against HIV, likely due to interactions with the CD4-binding site . The 2-chlorophenyl variant in the target compound may exhibit altered binding kinetics due to ortho-substitution effects.

- Trifluoromethyl and fluoro groups in 1c () enhance metabolic stability and lipophilicity, critical for bioavailability .

Similar hydroxyethyl groups in 13 and 15 are hypothesized to facilitate hydrogen bonding with biological targets .

Stereochemical Considerations :

- Compounds 14 and 15 are synthesized as stereoisomeric mixtures (1:1), which may reduce potency compared to single-isomer derivatives . The stereochemistry of the target compound’s pentyl chain is unspecified but could significantly influence its activity.

Thermal and Spectroscopic Properties :

- High melting points (e.g., 260–262°C for 1c ) suggest strong intermolecular interactions, possibly due to aromatic stacking or hydrogen bonding . The target compound’s melting point and IR profile (amide C=O stretch near 1660–1680 cm⁻¹) would likely align with these trends.

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthesis routes for N1-(2-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide?

- Methodology : Synthesis typically involves sequential reactions:

Intermediate preparation : Nitration and reduction of substituted phenyl precursors to generate aromatic amines .

Oxalamide coupling : Reaction of the amine intermediate with oxalyl chloride in dichloromethane (DCM) under anhydrous conditions .

Hydroxyalkyl introduction : Alkylation using bromoethanol derivatives in the presence of a base (e.g., K₂CO₃) to install the hydroxyalkyl chain .

- Critical Factors : Solvent choice (e.g., DCM vs. THF), reaction temperature (room temperature vs. reflux), and catalyst selection (e.g., DMAP for coupling efficiency) significantly impact yield and purity .

Q. How is the structural identity of N1-(2-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide confirmed?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, hydroxy group resonance (~5 ppm), and amide linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 358.34 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays to test inhibition of target enzymes (e.g., kinases) at varying concentrations (1–100 µM) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding affinities to receptors like GPCRs or tyrosine kinases .

Q. What are the challenges in analyzing the compound’s stability under varying pH conditions?

- Experimental Design :

- Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours.

- Monitor degradation via HPLC with a C18 column (UV detection at 254 nm) .

- Key Findings : Instability in acidic conditions (pH < 4) due to hydrolysis of the oxalamide bond; neutral/basic conditions preserve integrity .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Structure-Activity Relationship (SAR) Strategies :

- Replace the 2-chlorophenyl group with fluorophenyl or methyl groups to alter lipophilicity and binding pocket interactions .

- Modify the hydroxyalkyl chain length to optimize solubility and membrane permeability .

- Data Analysis : Compare IC₅₀ values of derivatives in enzyme assays to identify pharmacophoric requirements .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported reaction yields for oxalamide coupling?

- Root Cause Analysis :

- Catalyst Differences : Use of DMAP (yield: 85%) vs. triethylamine (yield: 65%) in oxalyl chloride reactions .

- Solvent Effects : Higher yields in DCM (polar aprotic) vs. THF (low polarity) due to better intermediate stabilization .

- Validation : Replicate reactions under controlled conditions (same catalyst, solvent, temperature) and characterize products via NMR/MS .

Methodological Recommendations

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) for intermediates .

- Reaction Monitoring : Employ TLC (Rf tracking) and HPLC for real-time progress assessment .

- Computational Tools : Utilize Gaussian 16 for optimizing molecular geometries in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.